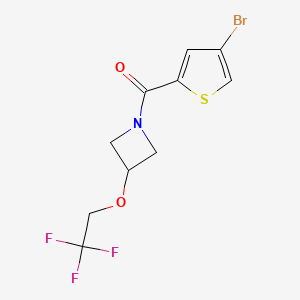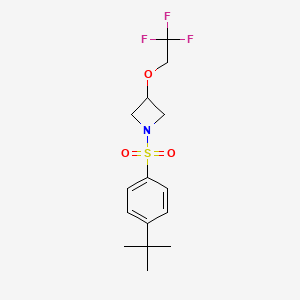![molecular formula C12H11F3N2O3S B6425451 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2034543-42-3](/img/structure/B6425451.png)
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile
概要
説明
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile, commonly referred to as 2-TFEA, is an important organic compound that has a wide range of uses in the scientific community. It is a colorless, odorless solid with a molar mass of 362.35 g/mol and a melting point of -73.2°C. 2-TFEA has been used in a variety of laboratory experiments and applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent dye in biological studies.
科学的研究の応用
2-TFEA has a variety of scientific applications. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent dye in biological studies. In organic synthesis, 2-TFEA has been used to synthesize a variety of compounds, including amides, esters, and amines. As a catalyst, it has been used to promote a variety of reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrolysis of esters. Lastly, as a fluorescent dye, it has been used to study the structure and function of proteins and other biomolecules.
作用機序
2-TFEA acts as a catalyst in chemical reactions by stabilizing the transition state of the reaction. In organic synthesis, it acts as a nucleophile and attacks the electrophilic center of the substrate molecule. In reactions involving the oxidation of alcohols, it acts as an oxidizing agent and donates electrons to the substrate. In reactions involving the reduction of nitro compounds, it acts as a reducing agent and accepts electrons from the substrate. Lastly, in reactions involving the hydrolysis of esters, it acts as a base and abstracts a proton from the substrate.
Biochemical and Physiological Effects
2-TFEA has been shown to have a variety of biochemical and physiological effects. In in vitro studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce blood pressure, improve glucose tolerance, and reduce the risk of stroke. In human clinical trials, it has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
実験室実験の利点と制限
2-TFEA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-TFEA is its low cost and availability. It is also relatively stable, nontoxic, and has a low vapor pressure, making it safe to use in the laboratory. However, 2-TFEA is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very reactive, which can limit the types of reactions it can be used in.
将来の方向性
The potential applications of 2-TFEA are vast and there are many future directions for research. One potential application is in the development of new drugs and therapies. 2-TFEA has been shown to have a variety of biochemical and physiological effects, and further research could be done to explore its potential as a therapeutic agent. Additionally, 2-TFEA could be used to develop new catalysts for chemical reactions, which could lead to more efficient and cost-effective syntheses. Finally, 2-TFEA could be used to develop new fluorescent dyes for biological studies, which could help to further our understanding of the structure and function of proteins and other biomolecules.
特性
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)8-20-10-6-17(7-10)21(18,19)11-4-2-1-3-9(11)5-16/h1-4,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVDHNXQBHLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)
![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)

![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)


![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)